molecular formula C18H22N2O4 B7842150 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B7842150
M. Wt: 330.4 g/mol
InChI Key: YNWQVURZPUMYGF-UHFFFAOYSA-N
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Description

6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound with the molecular formula C18H22N2O4 and a molecular weight of 330.38 g/mol. This compound belongs to the class of benzoxazines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2-(azepan-1-yl)-2-oxoethylamine with a suitable benzoxazine derivative under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzoxazines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Industry: In the industrial sector, it can be used as an intermediate in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

  • Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate

Uniqueness: . Its specific arrangement of functional groups and molecular framework contribute to its distinct properties and uses.

This comprehensive overview provides a detailed understanding of 6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

6-acetyl-4-[2-(azepan-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13(21)14-6-7-16-15(10-14)20(18(23)12-24-16)11-17(22)19-8-4-2-3-5-9-19/h6-7,10H,2-5,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWQVURZPUMYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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